Protosappanin A dimethyl acetal

Description

Properties

IUPAC Name |

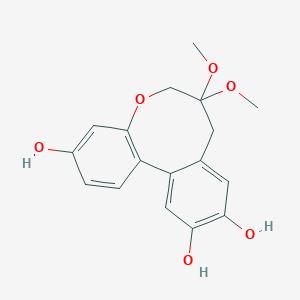

10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDBMDJWUPWHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Protosappanin A dimethyl acetal from Protosappanin A"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A, a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-atherosclerotic effects.[1] Chemical modification of Protosappanin A can lead to the development of novel derivatives with enhanced stability, bioavailability, or altered biological activity. This technical guide provides a comprehensive overview of a proposed method for the synthesis of Protosappanin A dimethyl acetal from Protosappanin A. Due to the absence of a specific, published protocol for this transformation, the methodologies presented herein are based on established principles of acetal chemistry. This document offers a detailed, hypothetical experimental protocol, data presentation in a tabular format, and visualizations of the synthetic workflow and a relevant biological pathway to guide researchers in this area.

Introduction to Protosappanin A and Acetal Synthesis

Protosappanin A is a natural product characterized by a dibenz[b,d]oxocin-7(6H)-one core structure, featuring a catechol moiety and a hemiketal functional group.[2] The presence of these reactive functional groups makes Protosappanin A susceptible to degradation, particularly in basic conditions.[3] The protection of the ketone or hemiketal as a dimethyl acetal can enhance the compound's stability, facilitating further chemical manipulation or biological evaluation.

The formation of a dimethyl acetal from a ketone or hemiketal is typically achieved by reaction with methanol in the presence of an acid catalyst.[4] The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction, often through the use of a dehydrating agent such as trimethyl orthoformate.[4]

Proposed Synthesis of this compound

This section outlines a proposed experimental protocol for the synthesis of this compound. This protocol is derived from general methods for acetal formation and should be optimized for the specific substrate.

Experimental Protocol

Objective: To synthesize this compound by protecting the ketone/hemiketal functional group of Protosappanin A.

Materials:

-

Protosappanin A

-

Anhydrous Methanol (MeOH)

-

Trimethyl orthoformate (TMOF)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., HCl in methanol)[5][6]

-

Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) for quenching

-

Anhydrous solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of Protosappanin A (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To this solution, add trimethyl orthoformate (3.0-5.0 equivalents) as a dehydrating agent.[4]

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of a mild base, such as anhydrous sodium bicarbonate or triethylamine, to neutralize the acid catalyst.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the resulting this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

As this is a proposed synthesis, the following table summarizes the key reaction parameters that should be recorded and optimized.

| Parameter | Proposed Condition/Value | Rationale |

| Starting Material | Protosappanin A | The precursor molecule for the synthesis. |

| Solvent | Anhydrous Methanol | Serves as both the solvent and the reactant for dimethyl acetal formation.[4] |

| Reagent | Trimethyl orthoformate | Acts as a dehydrating agent to drive the reaction equilibrium towards the acetal product.[4] |

| Catalyst | p-Toluenesulfonic acid | A common and effective acid catalyst for acetalization reactions.[7] |

| Stoichiometry | Protosappanin A:TMOF:p-TsOH (1 : 3-5 : 0.05-0.1) | An excess of the dehydrating agent is used to ensure complete reaction. |

| Temperature | Room Temperature | A mild condition that should be sufficient for the reaction while minimizing potential side reactions. |

| Reaction Time | Monitored by TLC/HPLC | Reaction progress should be tracked to determine the optimal reaction time. |

| Yield | To be determined experimentally | The efficiency of the reaction will need to be quantified. |

| Purity | To be determined by HPLC/NMR | The purity of the final product is a critical parameter for subsequent applications. |

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for the formation of this compound from Protosappanin A.

Caption: Proposed synthesis of this compound.

Protosappanin A and the NF-κB Signaling Pathway

Protosappanin A has been shown to exert anti-inflammatory and anti-atherosclerotic effects by modulating the NF-κB signaling pathway.[1][8] The following diagram provides a simplified representation of this pathway and the inhibitory action of Protosappanin A.

Caption: Protosappanin A inhibits the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound. The proposed protocol, based on established chemical principles, offers a starting point for researchers to develop a robust and optimized synthetic method. The successful synthesis and characterization of this derivative will enable further exploration of its chemical and biological properties, potentially leading to the discovery of new therapeutic agents. It is recommended that all experiments are conducted with appropriate safety precautions and that the reaction is carefully monitored to achieve the desired outcome.

References

- 1. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protosappanin A | C15H12O5 | CID 128001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104016959A - Biochemical total synthetic method for protosappanin A and derivatives thereof - Google Patents [patents.google.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Protosappanin A Dimethyl Acetal: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A dimethyl acetal, a derivative of the natural product Protosappanin A, is a compound of increasing interest within the scientific community. Protosappanin A, isolated from the heartwood of Caesalpinia sappan L., has been recognized for its diverse pharmacological effects, including anti-inflammatory and anti-hyperlipidemic properties. The dimethyl acetal derivative is primarily noted for its significant inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its potential therapeutic applications.

Chemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₆ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| Appearance | Colorless oil | Inferred from similar compounds |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the acid-catalyzed reaction of Protosappanin A with methanol. A general protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Protosappanin A

-

Anhydrous Methanol

-

Acid catalyst (e.g., dry HCl, p-toluenesulfonic acid)

-

Inert solvent (e.g., dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve Protosappanin A in a suitable inert solvent like dichloromethane.

-

Add a large excess of anhydrous methanol to the solution.

-

Introduce a catalytic amount of a strong acid, such as dry hydrogen chloride or p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified using flash column chromatography on silica gel.

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions and analyze them by TLC to identify the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound as a colorless oil.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods.

| ¹H NMR (CDCl₃, 500 MHz) δ | ¹³C NMR (CDCl₃, 126 MHz) δ |

| 7.21 (d, J = 8.4 Hz, 2H) | 141.87 |

| 7.13 (d, J = 8.4 Hz, 2H) | 130.20 |

| 2.75-2.66 (m, 2H) | 128.44 |

| 1.21 (s, 12H) | 127.28 |

| 1.14-1.08 (m, 2H) | 82.22 |

| 28.38 | |

| 23.86 |

Note: The provided NMR data is for a compound with a matching molecular weight and should be confirmed for this compound.

Mass Spectrometry (EI): m/z 318 [M]⁺

Biological Activities

Xanthine Oxidase Inhibition

This compound demonstrates significant, concentration-dependent inhibitory activity against xanthine oxidase.[1] Xanthine oxidase is a critical enzyme in the metabolic pathway that converts purines to uric acid. Elevated levels of uric acid are associated with conditions such as gout. The inhibition of this enzyme presents a promising therapeutic strategy for managing hyperuricemia and gout.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, the test compound solution, and the xanthine oxidase enzyme solution.

-

Incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Measure the absorbance at 290 nm at regular intervals to determine the rate of uric acid formation.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the test compound.

Anti-inflammatory Activity and NF-κB Signaling Pathway

While direct studies on the anti-inflammatory effects of this compound are limited, its parent compound, Protosappanin A, has been shown to possess potent anti-inflammatory properties.[2][3][4] These effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. It is plausible that this compound shares a similar mechanism of action.

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Cytotoxicity

The cytotoxic effects of Protosappanin A and its derivatives have been evaluated against various cell lines. While specific data for the dimethyl acetal derivative is not extensively available, related compounds have been assessed for their impact on cell viability.

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a promising compound with significant xanthine oxidase inhibitory activity, suggesting its potential as a therapeutic agent for gout and hyperuricemia. Furthermore, based on the activity of its parent compound, it is likely to possess anti-inflammatory properties through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile, including its specific effects on inflammatory pathways and its in vivo efficacy and safety. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]

Protosappanin A Dimethyl Acetal: A Technical Whitepaper on Speculated Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: All data and speculated mechanisms of action presented in this document are based on studies of Protosappanin A, the parent compound of Protosappanin A dimethyl acetal. The biological activity of this compound has not been directly reported in the available scientific literature. It is hypothesized that this compound may serve as a prodrug, releasing Protosappanin A in vivo, or that its activity is directly comparable to the parent compound.

Introduction

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., a plant used in traditional medicine for its analgesic and anti-inflammatory properties.[1][2] Emerging research has identified Protosappanin A as a potent modulator of key signaling pathways implicated in a range of pathologies, including inflammation, atherosclerosis, cancer, and neuroinflammation. This whitepaper provides a comprehensive overview of the known biological activities of Protosappanin A, offering a basis for speculating on the mechanism of action of its synthetic derivative, this compound.

Logical Relationship: Protosappanin A and its Dimethyl Acetal Derivative

The relationship between Protosappanin A and this compound is that of a parent compound and its synthetic derivative. The dimethyl acetal is formed by protecting the carbonyl groups of Protosappanin A. This chemical modification can alter the compound's physicochemical properties, such as solubility and stability, potentially impacting its pharmacokinetic and pharmacodynamic profile. It is speculated that this compound may act as a prodrug, being metabolized in vivo to release the active Protosappanin A.

Caption: Logical relationship between Protosappanin A and its dimethyl acetal derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Protosappanin A and the related compound, Protosappanin B.

Table 1: In Vivo Effects of Protosappanin A on Atherosclerosis in Rabbits

| Parameter | Model Control | Rosuvastatin (Positive Control) | Protosappanin A (5 mg/kg) | Protosappanin A (25 mg/kg) |

| Serum TC (mmol/L) | High | Significantly Reduced | Reduced | Markedly Reduced |

| Serum TG (mmol/L) | High | Significantly Reduced | Reduced | Markedly Reduced |

| Serum LDL (mmol/L) | High | Significantly Reduced | Reduced | Markedly Reduced |

| Serum HDL (mmol/L) | Low | Significantly Increased | Increased | Markedly Increased |

| Serum MMP-9 (ng/mL) | High | Significantly Reduced | Reduced | Markedly Reduced |

| Serum IL-6 (pg/mL) | High | Significantly Reduced | Reduced | Markedly Reduced |

| Serum TNF-α (pg/mL) | High | Significantly Reduced | Reduced | Markedly Reduced |

| Nuclear NF-κB p65 | Increased | Markedly Decreased | Decreased | Dose-dependently Decreased |

Data extracted from a study on a rabbit model of atherosclerosis.[3][4]

Table 2: In Vitro Anti-proliferative Activity of Protosappanin B

| Cell Line | Cancer Type | IC50 (µg/mL) |

| SW-480 | Human Colon Cancer | 21.32 |

| HCT-116 | Human Colon Cancer | 26.73 |

| BTT | Mouse Bladder Cancer | 76.53 |

Data for Protosappanin B, a structurally related compound.[5][6]

Speculated Mechanisms of Action and Signaling Pathways

Based on the available evidence for Protosappanin A, the following mechanisms of action are speculated for this compound.

Anti-Inflammatory and Anti-Atherosclerotic Effects via NF-κB Inhibition

Protosappanin A has been shown to exert potent anti-inflammatory and anti-atherosclerotic effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By suppressing the nuclear translocation of the p65 subunit of NF-κB, Protosappanin A downregulates the expression of inflammatory cytokines such as TNF-α and IL-6, as well as matrix metalloproteinase-9 (MMP-9), which are crucial in the pathogenesis of atherosclerosis.[3][4]

Caption: Protosappanin A inhibits the NF-κB signaling pathway.

Cytoprotective Effects via AKT-mTOR Pathway Inhibition

In a model of podocyte injury, Protosappanin A demonstrated protective effects by inhibiting the abnormal activation of the AKT-mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway can lead to cellular stress and apoptosis. Protosappanin A was shown to reduce the phosphorylation of both AKT and mTOR, thereby protecting podocytes from injury and apoptosis.[8]

Caption: Protosappanin A inhibits the AKT-mTOR signaling pathway.

Anti-Neuroinflammatory Effects via JAK2/STAT3 Pathway Suppression

Protosappanin A has also been identified as an effective anti-neuroinflammatory agent.[9] It exerts this effect by suppressing the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This pathway is critical in mediating inflammatory responses in the central nervous system. By inhibiting the JAK2/STAT3 pathway, Protosappanin A reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β in microglial cells.[9]

Caption: Protosappanin A suppresses the JAK2/STAT3 signaling pathway.

Experimental Protocols

Rabbit Model of Atherosclerosis

-

Animal Model: Male New Zealand white rabbits.

-

Induction of Atherosclerosis: Rabbits are fed a high-fat diet (containing 1% cholesterol) for a specified period (e.g., two months) to induce hyperlipidemia and atherosclerotic lesions.

-

Treatment Groups:

-

Model Control: Continuous high-fat diet.

-

Positive Control: High-fat diet containing Rosuvastatin.

-

Treatment Groups: High-fat diet containing different doses of Protosappanin A (e.g., 5 mg/kg and 25 mg/kg).

-

-

Analysis:

-

Serum lipid levels (TC, TG, LDL, HDL) are measured at different time points.

-

Serum levels of inflammatory markers (MMP-9, IL-6, TNF-α) are quantified using ELISA.

-

Aortic tissues are collected for histopathological examination (e.g., H&E staining) to assess atherosclerotic plaque formation.

-

Protein expression of NF-κB p65 in tissues is determined by Western blotting.[3][4]

-

In Vitro Podocyte Injury Model

-

Cell Line: Conditionally immortalized mouse podocytes.

-

Induction of Injury: Podocytes are treated with the soluble C5b-9 (sC5b-9) complex to induce injury and apoptosis.

-

Treatment: Injured podocytes are treated with varying concentrations of Protosappanin A.

-

Analysis:

-

Cell viability is assessed using assays like MTT.

-

Apoptosis is quantified by methods such as flow cytometry (Annexin V/PI staining).

-

Expression of podocyte-specific markers (nephrin, podocin) and apoptosis-related proteins (Bcl-2, Bax) is analyzed by Western blotting and immunofluorescence.

-

Phosphorylation levels of AKT and mTOR are determined by Western blotting to assess pathway activation.[8]

-

Conclusion

The available scientific evidence strongly suggests that Protosappanin A is a multifaceted bioactive compound with significant therapeutic potential. Its ability to modulate key signaling pathways, including NF-κB, AKT-mTOR, and JAK2/STAT3, underpins its observed anti-inflammatory, anti-atherosclerotic, cytoprotective, and anti-neuroinflammatory properties. While direct experimental data on this compound is currently lacking, it is reasonable to speculate that its mechanism of action will be closely aligned with that of its parent compound, Protosappanin A. Further research is warranted to elucidate the precise pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic efficacy.

References

- 1. Protosappanin a, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

- 3. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Protosappanin A: A Technical Overview

Disclaimer: Extensive literature searches did not yield any specific data regarding the in vitro biological activity of Protosappanin A dimethyl acetal. This document, therefore, provides a comprehensive overview of the known in vitro biological activities of the parent compound, Protosappanin A. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Protosappanin A, a major bioactive component isolated from the heartwood of Caesalpinia sappan L., has demonstrated a range of significant in vitro biological activities. This technical guide summarizes the key findings, experimental methodologies, and associated signaling pathways related to its anti-inflammatory and potential anticancer effects.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data available for the in vitro biological activities of Protosappanin A and its closely related analogue, Protosappanin B.

Table 1: Anti-Inflammatory Activity of Protosappanin A

| Cell Line | Stimulant | Analyte | Concentration of Protosappanin A | % Inhibition / Effect | Reference |

| BV2 microglia | Lipopolysaccharide (LPS) | TNF-α Production | Not specified | Significant inhibition | [1] |

| BV2 microglia | Lipopolysaccharide (LPS) | IL-1β Production | Not specified | Significant inhibition | [1] |

| BV2 microglia | Lipopolysaccharide (LPS) | IL-6 mRNA | Dose-dependent | Reduction | [1] |

| BV2 microglia | Lipopolysaccharide (LPS) | IL-1β mRNA | Dose-dependent | Reduction | [1] |

| BV2 microglia | Lipopolysaccharide (LPS) | MCP-1 mRNA | Dose-dependent | Reduction | [1] |

| Periodontal Ligament Stem Cells (PDLSCs) | Lipopolysaccharide (LPS) | IL-8, IL-6, IL-1β mRNA | 5 µM | Downregulation | [2] |

| Periodontal Ligament Stem Cells (PDLSCs) | Lipopolysaccharide (LPS) | IL-4 Secretion | 2.5 µM, 5 µM, 10 µM | Increased | [2] |

Table 2: Anticancer Activity of Protosappanin B (A closely related analogue)

| Cell Line | Assay | IC50 Value (µg/mL) | Exposure Time | Reference |

| SW-480 (colon cancer) | MTT | 21.32 | 48 hours | [3] |

| HCT-116 (colon cancer) | MTT | 26.73 | 48 hours | [3] |

| BTT (mouse bladder cancer) | MTT | 76.53 | 48 hours | [3] |

Key In Vitro Biological Activities

Anti-Inflammatory and Anti-Neuroinflammatory Effects

Protosappanin A has been shown to exert significant anti-inflammatory and anti-neuroinflammatory effects in various in vitro models. In lipopolysaccharide (LPS)-stimulated BV2 microglia, Protosappanin A significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Furthermore, it reduced the mRNA expression of IL-6, IL-1β, and MCP-1 in a dose-dependent manner.[1] These findings suggest a potential therapeutic role for Protosappanin A in neuroinflammatory conditions.

In a model of periodontitis using human periodontal ligament stem cells (PDLSCs), Protosappanin A demonstrated anti-inflammatory properties by downregulating the expression of inflammatory cytokines IL-8, IL-6, and IL-1β.[2] Interestingly, it also increased the secretion of the anti-inflammatory cytokine IL-4.[2]

Anticancer Potential

While specific data for Protosappanin A is limited in the provided search results, studies on the closely related Protosappanin B indicate potential antitumor activity. Protosappanin B has been shown to inhibit the proliferation of human colon cancer cell lines (HCT-116 and SW-480) and a mouse bladder cancer cell line (BTT) with IC50 values of 26.73 µg/mL, 21.32 µg/mL, and 76.53 µg/mL, respectively, after 48 hours of treatment.[3]

Signaling Pathways

JAK2-STAT3 Pathway

In LPS-stimulated BV2 microglia, Protosappanin A was found to suppress the JAK2/STAT3-dependent inflammation pathway.[1] It achieved this by down-regulating the phosphorylation of both JAK2 and STAT3, and by inhibiting the nuclear translocation of STAT3.[1]

Caption: Protosappanin A inhibits the JAK2-STAT3 signaling pathway.

NF-κB Signaling Pathway

Although detailed mechanistic studies for Protosappanin A are emerging, the NF-κB pathway is a known crucial regulator of inflammation. The anti-inflammatory effects of Protosappanin A, such as the reduction of pro-inflammatory cytokines, are likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by Protosappanin A.

Experimental Protocols

Cell Culture and Treatment

-

BV2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of Protosappanin A for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 24 hours.[1]

-

Periodontal Ligament Stem Cells (PDLSCs): PDLSCs are cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine. For inflammatory induction, cells are treated with LPS (e.g., 10 µg/mL). Experimental groups are treated with different concentrations of Protosappanin A.[2]

Cytokine Production and Gene Expression Analysis

-

ELISA: The concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-4) in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the RNA, and qRT-PCR is performed using specific primers for the target genes (e.g., IL-6, IL-1β, MCP-1) and a housekeeping gene for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[1][2]

Western Blotting for Signaling Pathway Analysis

-

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., JAK2, STAT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Viability Assay

-

MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[3]

Note on this compound

The dimethyl acetal functionalization of Protosappanin A would involve the protection of its catechol hydroxyl groups. This chemical modification would likely alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity. Consequently, its biological activity would be expected to differ from that of the parent Protosappanin A. The acetal groups may render the molecule less active, as the free hydroxyl groups are often crucial for receptor binding and antioxidant activity. Alternatively, the dimethyl acetal could act as a prodrug, being hydrolyzed back to Protosappanin A under certain physiological conditions. Further research is required to elucidate the specific biological profile of this compound.

References

- 1. Protosappanin A exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of an Extract of Sappanwood, Protosappanin A and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]

- 3. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

Protosappanin A Dimethyl Acetal: An In-depth Technical Guide on Preliminary Cytotoxic Effects

Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no direct studies on the cytotoxic effects of Protosappanin A dimethyl acetal. The following technical guide summarizes the known cytotoxic profiles of the parent compound, Protosappanin A (PrA), and its close structural analog, Protosappanin B (PSB), to provide a foundational understanding for researchers, scientists, and drug development professionals. The data presented herein is derived from studies on these related compounds and should be interpreted with the understanding that the dimethyl acetal modification may alter the biological activity.

Executive Summary

Protosappanin A and B are bioactive compounds isolated from the heartwood of Caesalpinia sappan L. While research into the specific derivative this compound is currently unavailable, extensive studies on Protosappanin A and B have revealed significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cell lines. This guide provides a detailed overview of the preliminary cytotoxic data, experimental methodologies, and implicated signaling pathways associated with these foundational compounds, offering a valuable resource for future investigations into their derivatives.

Quantitative Cytotoxicity Data

The cytotoxic effects of Protosappanin A and Protosappanin B have been evaluated in several cell lines. The following tables summarize the available quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50).

Table 1: Cytotoxicity of Protosappanin A (PrA) in Human Periodontal Ligament Stem Cells (PDLSCs)

| Concentration | Cell Viability (%) on Day 1 | Cell Viability (%) on Day 3 | Cell Viability (%) on Day 5 | Cell Viability (%) on Day 7 |

| Control | 100 | 100 | 100 | 100 |

| 2.5 µM | Data not specified | Data not specified | Data not specified | Data not specified |

| 5 µM | Data not specified | Data not specified | Data not specified | Data not specified |

| 10 µM | Data not specified | Data not specified | Data not specified | Data not specified |

Data from a study on the osteogenesis in periodontitis, specific viability percentages were presented graphically and showed a concentration-dependent effect.[1] In another study, Protosappanin A showed no cytotoxicity to H9C2 cardiomyocytes at concentrations up to 100 µM.[2]

Table 2: Cytotoxicity of Protosappanin B (PSB) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time |

| SW-480 | Human Colon Cancer | 21.32 | 48 hours[3] |

| HCT-116 | Human Colon Cancer | 26.73 | 48 hours[3] |

| BTT | Mouse Bladder Cancer | 76.53 | 48 hours[3] |

| SW620 | Human Colon Cancer | Not specified (effective inhibition) | Not specified[4][5] |

| A875 | Human Melanoma | Not specified (effective inhibition) | Not specified[6] |

| T24 | Human Bladder Cancer | Not specified (effective death induction) | Time-dependent[3] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the cytotoxic effects of Protosappanin A and B.

Cell Culture and Maintenance

-

Cell Lines: Human colon cancer cell lines (SW620, HCT-116, SW-480), human bladder cancer cell lines (T24), mouse bladder cancer cell line (BTT), human melanoma cells (A875), and human periodontal ligament stem cells (PDLSCs) were used.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of the test compound (Protosappanin B) and incubated for a specified period (e.g., 48 hours).[3]

-

After incubation, MTT solution was added to each well and incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability was calculated as a percentage of the control group, and the IC50 value was determined.

Trypan Blue Exclusion Assay

-

Cells were treated with the test compound (Protosappanin B) for various time points.

-

After treatment, cells were harvested and stained with trypan blue solution.

-

The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.

-

The percentage of cell viability was calculated.

Signaling Pathways and Mechanisms of Action

Research on Protosappanin B suggests that its cytotoxic effects are mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The primary upstream target identified in some studies is the Golgi phosphoprotein 3 (GOLPH3).[4][5]

Protosappanin B Experimental Workflow for Signaling Pathway Analysis

Caption: Experimental workflow for investigating the effect of Protosappanin B on cancer cell signaling pathways.

Protosappanin B-Mediated Inhibition of GOLPH3 and Downstream Pathways

Protosappanin B has been shown to suppress the expression of GOLPH3, which in turn inhibits multiple downstream pro-survival signaling pathways in colon cancer cells.[4][5]

Caption: Protosappanin B inhibits GOLPH3, leading to the downregulation of pro-survival signaling pathways.

PI3K/Akt/GSK-3β Signaling in Melanoma

In human melanoma cells, Protosappanin B has been observed to inhibit the phosphorylation of key proteins in the PI3K/Akt/GSK-3β pathway, which is crucial for cell survival and proliferation.[6]

Caption: Protosappanin B suppresses the PI3K/Akt/GSK-3β signaling pathway in human melanoma cells.

Conclusion and Future Directions

While there is a clear absence of research on this compound, the existing data on Protosappanin A and, more extensively, Protosappanin B, demonstrate significant cytotoxic potential against various cancer cell lines through the modulation of critical signaling pathways. The dimethyl acetal functional group may influence the compound's solubility, stability, and cell permeability, potentially altering its cytotoxic profile.

Future research should focus on:

-

The synthesis and purification of this compound.

-

In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

-

Mechanistic studies to elucidate the signaling pathways affected by this specific derivative.

-

Comparative studies with Protosappanin A and B to understand the structure-activity relationship of the dimethyl acetal modification.

This guide serves as a foundational document to stimulate and inform future research into the therapeutic potential of Protosappanin A derivatives in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Protosappanin A Protects DOX‐Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis‐Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Protosappanin A Dimethyl Acetal: A Prospective Analysis of a Novel Therapeutic Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Protosappanin A, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory, anti-atherosclerotic, and immunomodulatory activities. This whitepaper consolidates the current understanding of Protosappanin A's biological effects and explores the prospective therapeutic utility of a novel derivative, Protosappanin A dimethyl acetal. While direct experimental data for this specific derivative is not yet available in published literature, this document provides a comprehensive overview of the parent compound's established mechanisms and quantitative biological activities. Furthermore, it posits the potential impact of the dimethyl acetal modification on the physicochemical properties and pharmacological profile of Protosappanin A, offering a forward-looking perspective for future research and development. This guide also includes detailed experimental protocols and visual representations of key signaling pathways to facilitate further investigation into this promising class of compounds.

Introduction to Protosappanin A

Protosappanin A is a natural product that has been the subject of growing scientific interest due to its diverse pharmacological activities.[1][2][3][4][5] It is one of the primary active constituents of Sappanwood (Caesalpinia sappan L.), a plant with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammatory conditions and circulatory disorders.[1][2][3] Recent research has begun to elucidate the molecular mechanisms underlying these therapeutic effects, positioning Protosappanin A as a promising candidate for the development of novel therapeutics.

Therapeutic Potential of Protosappanin A

Anti-Inflammatory and Anti-Atherosclerotic Effects

A significant body of evidence points to the potent anti-inflammatory properties of Protosappanin A. Studies have shown that it can protect against atherosclerosis by exerting anti-hyperlipidemic and anti-inflammatory effects.[6] In a preclinical model using hyperlipidemic rabbits, Protosappanin A administration led to a dose-dependent reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels.[6]

The anti-inflammatory action of Protosappanin A is mediated, at least in part, through the inactivation of the nuclear factor kappa B (NF-κB) signaling pathway.[6] This was evidenced by a decrease in the nuclear expression of the NF-κB p65 subunit and the subsequent downregulation of downstream pro-inflammatory mediators.[6]

Immunosuppressive Activity

Protosappanin A has also been identified as an immunosuppressive agent. In a rat heart allograft model, it was shown to prolong graft survival and reduce acute rejection.[7] This effect was associated with a decrease in the CD4+/CD8+ T-cell ratio and the inhibition of perforin and granzyme B mRNA expression in the graft tissue, suggesting an attenuation of the cytotoxic T-cell response.[7]

Osteogenic Differentiation

Recent research has explored the role of Protosappanin A in bone metabolism. A study investigating the effects on periodontal ligament stem cells (PDLSCs) found that Protosappanin A can enhance osteogenic differentiation.[8] This was demonstrated by increased mineralized nodule formation and alkaline phosphatase (ALP) activity. The study also highlighted its ability to downregulate inflammatory cytokines in this cell type.[8]

This compound: A Hypothetical Advancement

While Protosappanin A has shown considerable therapeutic promise, its clinical development may be influenced by its physicochemical properties, such as solubility and metabolic stability. Chemical modification is a common strategy to optimize the pharmacological profile of a lead compound. The introduction of a dimethyl acetal group to Protosappanin A represents a rational approach to potentially enhance its drug-like properties.

The formation of a dimethyl acetal typically involves the reaction of a carbonyl group with methanol in the presence of an acid catalyst.[9] This modification would likely alter the polarity, hydrogen bonding capacity, and steric bulk of the parent molecule. These changes could, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. It is hypothesized that the increased lipophilicity of the dimethyl acetal derivative could enhance its cell membrane permeability, potentially leading to improved bioavailability and efficacy. However, this modification might also alter its target-binding affinity, which would require experimental validation.

Quantitative Data on Protosappanin Analogs

To provide a framework for the potential efficacy of Protosappanin A derivatives, the following table summarizes the available quantitative data for Protosappanin B, a closely related compound also found in Caesalpinia sappan.

| Compound | Cell Line | Assay Type | Efficacy Metric (IC50) | Reference |

| Protosappanin B | SW-480 (colon cancer) | MTT Assay | 21.32 µg/mL | [10] |

| Protosappanin B | HCT-116 (colon cancer) | MTT Assay | 26.73 µg/mL | [10] |

| Protosappanin B | BTT (bladder cancer) | MTT Assay | 76.53 µg/mL | [10] |

Key Signaling Pathways

The therapeutic effects of Protosappanin A are underpinned by its modulation of specific intracellular signaling pathways. A visual representation of the NF-κB signaling pathway, a key target of Protosappanin A in its anti-inflammatory action, is provided below.

References

- 1. pharmrep.org [pharmrep.org]

- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protosappanin a, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of an Extract of Sappanwood, Protosappanin A and Protosappanin B on Osteogenesis in Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Protosappanin A Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Protosappanin A dimethyl acetal, a derivative of the naturally occurring bioactive compound Protosappanin A. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed NMR and MS data, experimental protocols, and a logical workflow for its analysis.

Chemical Structure

Protosappanin A is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. It possesses a ketone functional group which can be converted to a dimethyl acetal under appropriate conditions. The chemical structures of Protosappanin A and its dimethyl acetal derivative are shown below.

Figure 1: Chemical reaction from Protosappanin A to this compound.

Caption: Formation of this compound from Protosappanin A.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and predicted Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were reported for this compound isolated from the heartwood of Vietnamese Caesalpinia sappan. The spectra were recorded in CD₃OD.

Table 1: ¹H NMR Spectroscopic Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.81 | d | 8.0 |

| 2 | 6.75 | d | 8.0 |

| 4 | 6.64 | s | |

| 6 | 2.85 | m | |

| 6 | 3.15 | m | |

| 7 | 4.15 | m | |

| 7 | 4.55 | m | |

| 9 | 6.33 | d | 2.5 |

| 11 | 6.38 | dd | 8.5, 2.5 |

| 12 | 6.95 | d | 8.5 |

| 3-OCH₃ | 3.18 | s | |

| 3-OCH₃ | 3.22 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 116.5 |

| 2 | 120.0 |

| 3 | 145.5 |

| 4 | 114.0 |

| 4a | 130.5 |

| 5a | 125.0 |

| 6 | 30.0 |

| 7 | 70.0 |

| 8a | 155.0 |

| 9 | 103.5 |

| 10 | 158.0 |

| 11 | 108.0 |

| 12 | 132.0 |

| 12a | 118.0 |

| 13 | 101.0 |

| 3-OCH₃ | 48.5 |

| 3-OCH₃ | 49.0 |

Mass Spectrometry (MS) Data

Protosappanin A has a molecular formula of C₁₅H₁₂O₅ and a molecular weight of 272.25 g/mol . The formation of the dimethyl acetal involves the addition of two methanol (CH₃OH) molecules and the loss of one water (H₂O) molecule.

-

Molecular Formula of this compound: C₁₇H₁₈O₆

-

Molecular Weight of this compound: 318.32 g/mol

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 318 | Molecular Ion |

| [M - OCH₃]⁺ | 287 | Loss of a methoxy group |

| [M - 2(OCH₃)]⁺ | 256 | Loss of two methoxy groups |

| [M - CH₃OH]⁺ | 286 | Loss of a methanol molecule |

Experimental Protocols

The following experimental protocol for the isolation and characterization of this compound is based on the methodology described in the scientific literature for the investigation of constituents from Caesalpinia sappan.

Plant Material and Extraction

The heartwood of Caesalpinia sappan was collected, air-dried, and pulverized. The powdered plant material was then extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.

Isolation of this compound

The crude methanol extract was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined.

Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) using the solvent peak (CD₃OD) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) would typically be performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Protosappanin A Dimethyl Acetal: A Technical Guide and Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A, a bioactive dibenzoxepine derivative isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on Protosappanin A, with a specific focus on its chemical properties, synthesis, and biological functions. Due to the limited specific literature on Protosappanin A dimethyl acetal, this document focuses on the parent compound, Protosappanin A, as a foundational reference. A theoretical synthesis of this compound is also presented. This guide aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Protosappanin A is a key bioactive constituent of Caesalpinia sappan L., a plant used in traditional medicine for various ailments.[1][2] Its unique dibenzoxepine scaffold has made it a subject of interest for chemical synthesis and pharmacological evaluation. The compound has demonstrated a range of biological activities, most notably anti-inflammatory and neuroprotective effects. This review consolidates the available scientific literature on Protosappanin A, presenting key data in a structured format to facilitate further research and development.

Chemical Properties and Synthesis

Chemical Structure

The chemical structure of Protosappanin A is characterized by a dibenzo[,]oxepine core.

Synthesis of Protosappanin A and its Derivatives

The total synthesis of Protosappanin A and its derivatives has been achieved through multi-step processes. One notable method involves a palladium-catalyzed ortho C-H activation and C-C cyclization under microwave irradiation to construct the key dibenzo[,]oxepinone intermediate.[3] This approach has enabled the synthesis of numerous Protosappanin A derivatives for further biological evaluation.[3]

Theoretical Synthesis of this compound

While no specific literature details the synthesis of this compound, it can be theoretically synthesized from a suitable carbonyl precursor of Protosappanin A. The general principle of dimethyl acetal formation involves the reaction of a carbonyl group with methanol in the presence of an acid catalyst.

Theoretical Experimental Protocol:

-

Dissolution: Dissolve the carbonyl precursor of Protosappanin A in anhydrous methanol.

-

Acid Catalyst: Add a catalytic amount of a suitable acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities

Protosappanin A has been reported to exhibit a variety of biological activities. The most extensively studied of these are its anti-inflammatory and potential neuroprotective effects.

Anti-inflammatory Activity

Protosappanin A has demonstrated significant anti-inflammatory properties. Studies have shown that it can protect against atherosclerosis by reducing hyperlipidemia and inflammation in animal models.[1][2] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1][2]

Table 1: Quantitative Data on the Anti-inflammatory Activity of Protosappanin A

| Assay/Model | Parameter Measured | Result | Reference |

| High-fat diet-induced hyperlipidemic rabbits | Serum levels of inflammatory cytokines (MMP-9, IL-6, TNF-α) | Significant dose-dependent decrease | [1][2] |

| High-fat diet-induced hyperlipidemic rabbits | Nuclear NF-κB p65 protein expression | Significant inactivation | [1][2] |

Experimental Protocol: Evaluation of Anti-inflammatory Activity in Hyperlipidemic Rabbits [1][2]

-

Animal Model: Establish an atherosclerosis model in rabbits by feeding them a high-fat diet for two months.

-

Treatment Groups: Randomly divide the rabbits into control, positive control (e.g., rosuvastatin), and Protosappanin A treatment groups (e.g., low and high dose).

-

Administration: Administer Protosappanin A orally to the treatment groups.

-

Sample Collection: Collect blood samples at specified time points.

-

Biochemical Analysis: Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), high-density lipoprotein (HDL), and inflammatory cytokines (MMP-9, IL-6, TNF-α) using appropriate assay kits (e.g., ELISA).

-

Western Blot Analysis: Analyze the expression of NF-κB p65 in tissue samples (e.g., arteries) to determine the effect on the signaling pathway.

Neuroprotective Effects

While the neuroprotective effects of Protosappanin A itself are not as extensively documented as its anti-inflammatory properties, related compounds and extracts from Caesalpinia sappan have shown promise in this area. Further research is needed to specifically elucidate the neuroprotective potential of Protosappanin A and its derivatives.

Signaling Pathways

The anti-inflammatory effects of Protosappanin A are closely linked to its modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Protosappanin A has been shown to inhibit this process by preventing the activation of NF-κB.[1][2]

Caption: NF-κB Signaling Pathway and the Inhibitory Action of Protosappanin A.

Conclusion and Future Directions

Protosappanin A is a promising natural product with well-documented anti-inflammatory properties mediated through the NF-κB signaling pathway. While the synthesis of its derivatives has been explored, specific data on this compound remains elusive. Future research should focus on the synthesis and biological evaluation of this and other derivatives to explore their therapeutic potential. In particular, investigating the neuroprotective effects of Protosappanin A and its analogues could open new avenues for the development of treatments for neurodegenerative diseases. The detailed experimental protocols and compiled data in this guide provide a solid foundation for such future endeavors.

References

- 1. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of protosappanin A and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Protosappanin A as a Research Tool

Disclaimer: The following information pertains to Protosappanin A . No specific experimental data or research applications were found for Protosappanin A dimethyl acetal in the reviewed literature. The dimethyl acetal derivative would be a chemical modification of Protosappanin A, and its biological activity would need to be experimentally determined. The protocols and data presented here are for the parent compound, Protosappanin A, and can serve as a starting point for research involving its derivatives.

Introduction

Protosappanin A is a bioactive compound isolated from the heartwood of Caesalpinia sappan L.[1]. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. These characteristics make Protosappanin A a valuable tool for researchers investigating various cellular and disease processes. This document provides detailed application notes and experimental protocols for utilizing Protosappanin A in a research setting.

Biological Activities and Mechanisms of Action

Protosappanin A exerts its effects through the modulation of key signaling pathways. Its primary reported activities include:

-

Anti-inflammatory Effects: Protosappanin A has been shown to suppress the production of pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of the NF-κB signaling pathway[1][2].

-

Immunosuppressive Activity: The compound has demonstrated the ability to prolong graft survival in transplantation models, suggesting its potential in modulating the immune response[1][3].

-

Anti-Atherosclerotic Potential: Research indicates that Protosappanin A can protect against the development of atherosclerosis by exerting anti-hyperlipidemic and anti-inflammatory effects, also linked to the NF-κB pathway[1][4].

-

Regulation of Cell Apoptosis: Protosappanin A has been observed to protect podocytes from injury and apoptosis by inhibiting the abnormal activation of the AKT-mTOR signaling pathway[5].

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of Protosappanin B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| SW-480 | Human Colon Cancer | 21.32 | [6] |

| HCT-116 | Human Colon Cancer | 26.73 | [6] |

| BTT | Mouse Bladder Cancer | 76.53 | [6] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of Protosappanin A by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Protosappanin A

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Spectrophotometer and ELISA plate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Protosappanin A (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a vehicle control (no Protosappanin A) and a negative control (no LPS).

-

Nitric Oxide Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by Protosappanin A compared to the LPS-stimulated vehicle control.

Western Blot Analysis of NF-κB and AKT-mTOR Signaling Pathways

This protocol describes how to investigate the effect of Protosappanin A on the activation of the NF-κB and AKT-mTOR signaling pathways.

Materials:

-

Cells of interest (e.g., RAW 264.7 for NF-κB, or a relevant cell line for AKT-mTOR)

-

Protosappanin A

-

Stimulant (e.g., LPS for NF-κB, IGF-1 for AKT)[5]

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture and treat cells with Protosappanin A and the appropriate stimulant as described in the previous protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathways

Caption: Protosappanin A inhibits the NF-κB signaling pathway.

Caption: Protosappanin A inhibits the AKT-mTOR signaling pathway.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assay.

References

- 1. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protosappanin a, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

Protosappanin A in Anti-Inflammatory Assays: Application Notes and Protocols

Disclaimer: While the following application notes detail the anti-inflammatory properties of Protosappanin A, extensive research has yielded no specific information regarding "Protosappanin A dimethyl acetal." The data, protocols, and pathways described below pertain to the parent compound, Protosappanin A.

Introduction

Protosappanin A is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects. This document provides a comprehensive overview of the application of Protosappanin A in anti-inflammatory research, detailing its mechanism of action, experimental protocols, and quantitative data from relevant studies. These notes are intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Data Presentation

The anti-inflammatory activity of Protosappanin A has been quantified in several studies. The tables below summarize the key findings.

Table 1: In Vivo Anti-Inflammatory Effects of Protosappanin A in Hyperlipidemic Rabbits

| Treatment Group | Dose | Serum MMP-9 (ng/mL) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |

| Model Control (High Fat Diet) | - | 158.3 ± 12.5 | 85.2 ± 7.1 | 112.4 ± 9.8 |

| Rosuvastatin (Positive Control) | 0.5 mg/kg | 89.1 ± 8.2 | 52.3 ± 5.5 | 68.7 ± 6.1 |

| Protosappanin A (Low Dose) | 5 mg/kg | 121.4 ± 10.9 | 68.9 ± 6.3 | 89.5 ± 8.2 |

| Protosappanin A (High Dose) | 25 mg/kg | 98.6 ± 9.1 | 58.1 ± 5.9 | 75.3 ± 7.0* |

*P < 0.001 compared to Model Control. Data adapted from a study on atherosclerosis in hyperlipidemic rabbits.[1][2]

Table 2: In Vitro Anti-Inflammatory Effects of Protosappanin A on J774.1 Macrophage Cells

| Treatment | Concentration | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |

| Protosappanin A | Not Specified | Significant | No Significant Inhibition |

Data adapted from an in vitro study on inflammatory mediators.[3]

Signaling Pathways

Protosappanin A exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols

In Vivo Anti-Inflammatory Assay in a Rabbit Model of Atherosclerosis[1][2]

This protocol describes the evaluation of the anti-inflammatory effects of Protosappanin A in a well-established animal model.

1. Animal Model:

-

Healthy male New Zealand rabbits are used.

-

Atherosclerosis is induced by feeding a high-fat diet (containing 1% cholesterol) for 60 days.

2. Treatment Groups:

-

Model Control: Continues on the high-fat diet.

-

Positive Control: High-fat diet supplemented with Rosuvastatin (0.5 mg/kg).

-

Protosappanin A (Low Dose): High-fat diet supplemented with Protosappanin A (5 mg/kg).

-

Protosappanin A (High Dose): High-fat diet supplemented with Protosappanin A (25 mg/kg).

-

Healthy Control: Fed a normal diet.

3. Dosing and Sample Collection:

-

Treatments are administered daily for 42 days.

-

Blood samples are collected at specified intervals to measure serum levels of inflammatory markers.

4. Measurement of Inflammatory Markers:

-

Serum levels of Matrix Metalloproteinase-9 (MMP-9), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot for NF-κB p65:

-

Nuclear extracts from aortic tissues are prepared.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against NF-κB p65.

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-Inflammatory Assay using J774.1 Macrophage Cells[3]

This protocol outlines the assessment of Protosappanin A's effect on the production of inflammatory mediators in a macrophage cell line.

1. Cell Culture:

-

J774.1 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

2. Cell Treatment:

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of Protosappanin A.

-

After a pre-incubation period, cells are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

4. Measurement of Prostaglandin E₂ (PGE₂) Production:

-

The concentration of PGE₂ in the culture supernatant is quantified using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

5. Gene Expression Analysis (Optional):

-

Total RNA is extracted from the cells.

-

The mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6 are determined by quantitative real-time PCR (qRT-PCR).

General Notes on Dimethyl Acetal Synthesis

While no specific protocol for the synthesis of this compound was found, a general method for the formation of dimethyl acetals from compounds containing carbonyl groups involves reacting the substrate with an excess of methanol in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed during the reaction.

Disclaimer: This is a general procedure and would require optimization for Protosappanin A. The acidic conditions might affect other functional groups present in the molecule.

Conclusion